molecular formula C13H13ClN2O3 B1465164 6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 916764-89-1

6-Chloro-1-(4-methoxybenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1465164
Key on ui cas rn: 916764-89-1
M. Wt: 280.7 g/mol
InChI Key: NINZAMOQCXMUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000001B2

Procedure details

A mixture of 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (16.2 g, 101 mmol), p-methoxybenzyl chloride (16.5 mL, 122 mmol) and potassium carbonate (7.0 g, 50.7 mmol) in anhydrous DMF (200 mL) is heated at 60° C. for 3 hours. Additional potassium carbonate (3.0 g, 21.7 mmol) is added, and the reaction mixture heated at 60° C. for another 3 hours. After hot filtration, the filtrate is evaporated to dryness under reduced pressure. The obtained oil is directly used for the synthesis in the next step. A small amount of product is further purified by silica-gel flash chromatography to give pure product as crystals. 1H NMR (400 MHz, MeOH-d4) δ3.37 (s, 3H), 3.83 (s, 3H), 5.24 (s, 2H), 5.96 (s, 1H), 6.91 and 7.32 (AB, 4H, J=6.8 Hz). MS (FAB) m/z 281.23 [M+H]+.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1.[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:1][C:2]1[N:7]([CH2:17][C:16]2[CH:19]=[CH:20][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)[C:6](=[O:8])[N:5]([CH3:9])[C:4](=[O:10])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
ClC1=CC(N(C(N1)=O)C)=O
Name
Quantity
16.5 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated at 60° C. for another 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After hot filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained oil is directly used for the synthesis in the next step
CUSTOM
Type
CUSTOM
Details
A small amount of product is further purified by silica-gel flash chromatography
CUSTOM
Type
CUSTOM
Details
to give pure product as crystals

Outcomes

Product
Name
Type
Smiles
ClC1=CC(N(C(N1CC1=CC=C(C=C1)OC)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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